molecular formula C18H25N3O3 B2474310 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide CAS No. 1424629-94-6

2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide

Cat. No. B2474310
CAS RN: 1424629-94-6
M. Wt: 331.416
InChI Key: MLKKHJXZLOEKQQ-UHFFFAOYSA-N
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Description

2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.416. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the decarboxylative cyclisation of enamino acids derived from specific carbonyl compounds and amino acids to synthesize pyrroles, isoindoles, and other fused pyrroles, indicating a method that could potentially apply to the synthesis of complex structures similar to the target compound (Gabbutt et al., 2002).
  • Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has shown the creation of various heterocyclic derivatives, providing a synthesis pathway that may relate to the target compound's synthesis (Bacchi et al., 2005).

Optical and Physical Properties

  • An investigation into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives highlighted how different stacking modes influence the optical properties of these compounds, which may offer insights into the photophysical behavior of the target compound (Song et al., 2015).

Synthetic Applications and Transformations

  • The expansive rearrangement of N-Vinylthiazolidines into tetrahydro-1,4-thiazepines and their transformation into 3-Thia-6-azabicyclo[3.2.1]oct-6-enes was documented, showing the chemical flexibility and potential synthetic applications of structures incorporating cyano acrylamide moieties (Calvo et al., 2005).

Antimicrobial Activity

  • A study on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, which shares structural similarities with the target compound, demonstrated the biological potential of these molecules (Bondock et al., 2008).

Mechanism of Action

Target of Action

The primary targets of the compound “2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide” are currently unknown. The compound is a unique chemical provided for early discovery researchers

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of functionalized phosphorus heterocycles . This suggests potential involvement in phosphorus-related biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is provided for early discovery researchers , it’s expected that future research will shed light on these effects.

properties

IUPAC Name

2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-10-15(14(2)21(13)6-9-23-3)11-16(12-19)18(22)20-17-4-7-24-8-5-17/h10-11,17H,4-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKKHJXZLOEKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(oxan-4-yl)prop-2-enamide

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